molecular formula C12H5Cl5O B1605578 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol CAS No. 67651-35-8

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol

Cat. No.: B1605578
CAS No.: 67651-35-8
M. Wt: 342.4 g/mol
InChI Key: PDILDWLZTYCLCY-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated aromatic compound. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and chlorinated benzoquinones.

    Reduction: Less chlorinated phenols.

    Substitution: Phenol derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential as an antimicrobial agent is ongoing.

    Industry: It is employed in the production of pesticides and disinfectants due to its biocidal properties.

Mechanism of Action

The mechanism by which 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol exerts its effects involves the interaction with cellular components. It can inhibit enzyme activity by binding to active sites, disrupting normal cellular functions. The compound’s high chlorine content enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,4,6-Tetrachlorophenol
  • 2,3,5,6-Tetrachlorophenol

Uniqueness

2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol is unique due to the specific positioning of chlorine atoms and the additional chloro-substituent on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and higher biocidal activity, compared to other tetrachlorophenol isomers.

Properties

IUPAC Name

2-chloro-6-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-7-3-1-2-5(12(7)18)6-4-8(14)10(16)11(17)9(6)15/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDILDWLZTYCLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217964
Record name 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-35-8
Record name 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-(2,3,4,5-tetrachlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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